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An In-Depth Technical Guide to the Structural Domains of CR1, FcεRI, and CRY1

Introduction

The protein designation "F-CRI1" does not correspond to a standard nomenclature in major

protein databases. It is likely a typographical error or a non-standard abbreviation. Based on

the query, this guide provides a comprehensive analysis of three proteins that bear a

resemblance to the queried term: Complement Receptor Type 1 (CR1), the high-affinity IgE

receptor (FcεRI), and Cryptochrome 1 (CRY1). This document is intended for researchers,

scientists, and drug development professionals, offering a detailed exploration of the structural

domains, quantitative data, experimental methodologies, and signaling pathways associated

with each of these critical proteins.

Complement Receptor Type 1 (CR1)
Complement Receptor Type 1 (CR1 or CD35) is a transmembrane glycoprotein that plays a

crucial role in the innate immune system by regulating the complement cascade and facilitating

the clearance of immune complexes.[1][2][3][4]

Structural Domains of CR1
The structure of human CR1 is characterized by a large extracellular domain, a transmembrane

segment, and a short cytoplasmic tail.[1][2][5]

Extracellular Domain: This is the largest portion of the protein and is composed of a series of

tandemly arranged Short Consensus Repeats (SCRs), also known as Complement Control
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Protein (CCP) repeats or sushi domains.[1][2][5] Each SCR consists of approximately 60-70

amino acids.[1][4] The most common allotype of human CR1 contains 30 SCRs. These are

organized into four larger domains called Long Homologous Repeats (LHRs), designated

LHR-A, LHR-B, LHR-C, and LHR-D.[3][5] Each LHR is composed of seven SCRs.[3][5]

LHR-A (SCRs 1-7): Contains a binding site for C4b within SCRs 1-3.[6][7][8] This region is

also associated with decay-accelerating activity for C3 convertases.[6][7]

LHR-B (SCRs 8-14): Contains a primary binding site for C3b within SCRs 8-10.[6][7][8]

LHR-C (SCRs 15-21): Nearly identical to LHR-B, it also contains a C3b binding site within

SCRs 15-17.[6][7][8]

LHR-D (SCRs 22-28): This region has been shown to bind to C1q and mannose-binding

lectin (MBL).[6][8]

Transmembrane Domain: A sequence of 25 hydrophobic amino acids that anchors the

protein in the cell membrane.[1][3][5]

Cytoplasmic Domain: A short C-terminal tail of 43 amino acids that resides inside the cell.[1]

[5]

Quantitative Data for CR1
The following tables summarize key quantitative data for the structural and functional aspects

of CR1.

Table 1: Structural Properties of Human CR1 (Most Common Allotype)
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Feature Value Reference

Total Amino Acids 2,039 [1]

Signal Peptide 47 residues [1]

Extracellular Domain 1,930 residues [1]

Transmembrane Domain 25 residues [1][5]

Cytoplasmic Domain 43 residues [1][5]

Number of SCRs 30 [2][5]

Number of LHRs 4 [5]

Molecular Weight (Predicted) ~220 kDa [1][2]

Table 2: Ligand Binding Sites and Affinities for CR1

Ligand
Binding Site
(SCRs)

Affinity (Kd) Reference

C4b 1-3 High [3][6][7]

C3b 8-10 and 15-17 High [3][6][7]

C1q 22-28 Moderate [6][8]

MBL 22-28 Moderate [6][8]

iC3b - Low [3]

Experimental Protocols for CR1 Analysis
1.3.1 Purification of CR1 from Erythrocytes

This protocol describes a general method for isolating CR1 from human red blood cells, which

are a readily available source.[9]

Erythrocyte Preparation: Obtain whole blood collected in an anticoagulant. Centrifuge to

pellet the red blood cells (RBCs) and remove the plasma and buffy coat. Wash the RBCs
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multiple times with cold phosphate-buffered saline (PBS).

Membrane Extraction: Lyse the washed RBCs in a hypotonic buffer. Centrifuge the lysate at

high speed to pellet the erythrocyte ghosts (membranes). Wash the ghosts to remove

hemoglobin.

Solubilization: Resuspend the membranes in a buffer containing a non-ionic detergent (e.g.,

Triton X-100 or NP-40) to solubilize the membrane proteins.

Affinity Chromatography: Pass the solubilized membrane protein solution over an affinity

column. The column matrix should be coupled with a monoclonal antibody specific for CR1.

Elution: After extensive washing of the column to remove non-specifically bound proteins,

elute the bound CR1 using a low pH buffer or a buffer containing a high concentration of a

competing ligand.

Dialysis and Concentration: Immediately neutralize the eluted fractions and dialyze against a

suitable buffer to remove the elution buffer components. Concentrate the purified CR1 using

ultrafiltration.

1.3.2 CR1 Functional Assay: Cofactor Activity

This assay measures the ability of CR1 to act as a cofactor for Factor I in the cleavage of C3b.

[10]

Reagents: Purified C3b, Factor I, and the CR1 sample to be tested.

Reaction Setup: Incubate a fixed amount of C3b with Factor I in the presence and absence

of the CR1 sample in a suitable buffer at 37°C.

Analysis of Cleavage: Stop the reaction at various time points by adding SDS-PAGE sample

buffer. Analyze the reaction products by SDS-PAGE under reducing conditions.

Detection: Visualize the protein bands by Coomassie blue staining or Western blotting using

an antibody that detects the alpha-chain of C3b. Cleavage of C3b by Factor I in the presence

of CR1 will result in the appearance of specific cleavage fragments (e.g., iC3b). The rate of

appearance of these fragments is a measure of the cofactor activity of CR1.
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CR1 Signaling and Regulatory Pathway
CR1 does not have intrinsic signaling activity in its resting state.[3] However, it plays a critical

role in regulating the complement system.

Complement Activation CR1 Regulation Inactivation Products

C3 Convertase
(C4b2a or C3bBb)

CR1 (CD35)

Binds to C3b/C4b
 in convertase

Decay-accelerating
activity (dissociates

 C2a or Bb)

Factor I
Acts as cofactor for

iC3bCleaves C3b to

Click to download full resolution via product page

Caption: CR1's dual role in complement regulation.

High-Affinity IgE Receptor (FcεRI)
FcεRI is a multi-subunit receptor complex that binds the Fc portion of immunoglobulin E (IgE)

with high affinity.[11][12] It is a key player in allergic responses, particularly on mast cells and

basophils.[12][13]

Structural Domains of FcεRI
FcεRI typically exists as a tetrameric complex (αβγ₂) on mast cells and basophils, and as a

trimeric complex (αγ₂) on other cells like antigen-presenting cells.[11][12][13][14]

α-subunit: This subunit is responsible for binding IgE.[13][15] Its extracellular portion

contains two Ig-like domains.[16]

β-subunit: This subunit spans the membrane four times and is involved in amplifying the

downstream signal.[12][16] Its cytoplasmic domains contain Immunoreceptor Tyrosine-based

Activation Motifs (ITAMs).[17]

γ-subunits: These exist as a disulfide-linked homodimer. Each γ-chain has a single

transmembrane domain and a cytoplasmic tail containing an ITAM, which is crucial for
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initiating the signaling cascade.[15][16][17]

Quantitative Data for FcεRI
Table 3: Subunit Composition of Tetrameric FcεRI

Subunit
Number of
Chains

Key Domains Function Reference

α (alpha) 1
2 extracellular Ig-

like domains
IgE binding [15][16]

β (beta) 1

4

transmembrane

domains, ITAM

Signal

amplification
[12][16][17]

γ (gamma) 2 (homodimer) ITAM Signal initiation [15][16][17]

Table 4: IgE Binding Kinetics for FcεRI

Parameter Value Reference

Association rate constant (kₐ) ~10⁵ M⁻¹s⁻¹ [16]

Dissociation rate constant (kd) <10⁻⁵ s⁻¹ [16]

Affinity (Kd) ~10⁻¹⁰ M [16]

Experimental Protocols for FcεRI Analysis
2.3.1 Generation of Bone Marrow-Derived Mast Cells (BMMCs)

This is a standard method for obtaining a homogenous population of mast cells for in vitro

studies of FcεRI signaling.[18]

Bone Marrow Isolation: Euthanize a mouse and isolate the femurs and tibias. Flush the bone

marrow from the bones using a syringe with cell culture medium.
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Cell Culture: Culture the bone marrow cells in a complete medium supplemented with

Interleukin-3 (IL-3) and Stem Cell Factor (SCF). These cytokines are essential for the

differentiation and proliferation of mast cells.

Maturation: Culture the cells for 4-6 weeks, changing the medium every 5-7 days. The

maturity of the BMMCs can be assessed by flow cytometry for the surface expression of

FcεRI and c-Kit (the receptor for SCF).

2.3.2 Analysis of FcεRI-mediated Cell Activation (Degranulation Assay)

This protocol measures the release of β-hexosaminidase, an enzyme stored in mast cell

granules, as an indicator of degranulation.

Sensitization: Sensitize BMMCs by incubating them with an antigen-specific IgE overnight.

This allows the IgE to bind to FcεRI on the cell surface.

Stimulation: Wash the cells to remove unbound IgE. Then, stimulate the cells with the

specific multivalent antigen for 30-60 minutes at 37°C. Include a negative control (no

antigen) and a positive control (e.g., cell lysis with detergent).

Sample Collection: Centrifuge the cells to pellet them. Collect the supernatant, which

contains the released granule contents. Lyse the cell pellet to measure the total cellular

content of β-hexosaminidase.

Enzyme Assay: In a 96-well plate, mix the supernatant or cell lysate with a substrate solution

containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG). Stop the reaction with a high

pH buffer.

Quantification: Measure the absorbance at 405 nm. The percentage of degranulation is

calculated as the amount of β-hexosaminidase in the supernatant divided by the total

amount in the supernatant plus the cell pellet, multiplied by 100.

FcεRI Signaling Pathway
The cross-linking of IgE-bound FcεRI by a multivalent antigen initiates a signaling cascade that

leads to mast cell degranulation.[17][19]
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Caption: FcεRI signaling cascade in mast cells.
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Cryptochrome 1 (CRY1)
Cryptochromes are flavoproteins that are involved in the circadian clock and in blue-light-

dependent responses in plants and animals.[20] In mammals, CRY1 is a core component of

the negative feedback loop of the circadian clock.[21]

Structural Domains of CRY1
Mammalian CRY1 consists of two main domains: an N-terminal Photolyase Homology Region

(PHR) and a more variable C-terminal tail.[22][23]

Photolyase Homology Region (PHR): This domain is highly conserved and is structurally

similar to photolyase enzymes, though it lacks DNA repair activity.[23][24] The PHR domain

is responsible for binding to other core clock proteins, such as CLOCK and BMAL1.[25] A

specific region within the PHR, from amino acids 313 to 426, has been identified as critical

for the repressive function of CRY1.[22][26]

C-terminal Tail (CCT): This domain is intrinsically disordered and its sequence is less

conserved than the PHR.[22][25][27] The C-terminal tail is involved in regulating the activity

of the PHR domain and can influence the period and amplitude of circadian rhythms.[22][25]

It can interact directly with the PHR domain, modulating its affinity for CLOCK:BMAL1.[25]

Quantitative Data for CRY1
Table 5: Key Structural Regions of Human CRY1

Domain/Region
Approximate
Amino Acid Range

Key Function Reference

PHR Domain ~1-487

Binds to

CLOCK:BMAL1, FAD

cofactor binding

[23][25]

CRY1-PHR(313-426) 313-426
Critical for repressive

function
[22][26]

C-terminal Tail ~488-end

Modulates PHR

activity, regulates

circadian period

[22][25]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3093117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1820510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3406676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC139474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7668087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3406676/
https://www.ncbi.nlm.nih.gov/gene/1407
https://pmc.ncbi.nlm.nih.gov/articles/PMC3406676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7668087/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2022.837280/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3406676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7668087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7668087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7668087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3406676/
https://www.ncbi.nlm.nih.gov/gene/1407
https://pmc.ncbi.nlm.nih.gov/articles/PMC3406676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7668087/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols for CRY1 Analysis
3.3.1 Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is commonly used to study the interactions between CRY1 and other clock

proteins.

Plasmid Construction: Clone the coding sequence for CRY1 into a "bait" vector (e.g.,

containing a DNA-binding domain like GAL4-BD). Clone the coding sequence for the

potential interacting protein (e.g., CLOCK or BMAL1) into a "prey" vector (e.g., containing a

transcriptional activation domain like GAL4-AD).

Yeast Transformation: Co-transform a suitable yeast strain with both the bait and prey

plasmids.

Selection: Plate the transformed yeast on a selective medium that lacks certain nutrients

(e.g., leucine and tryptophan) to select for yeast cells that have taken up both plasmids.

Interaction Assay: Plate the selected yeast on a more stringent selective medium (e.g.,

lacking histidine and adenine) and/or a medium containing a substrate for a reporter gene

(e.g., X-gal for the lacZ gene).

Analysis: Growth on the stringent medium or the development of a blue color indicates that

the bait and prey proteins are interacting, bringing the DNA-binding and activation domains

of GAL4 together to drive the expression of the reporter genes.

3.3.2 Co-immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions within a cellular context.[24]

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to

preserve protein complexes.

Immunoprecipitation: Add an antibody specific to one of the proteins (the "bait," e.g., CRY1)

to the cell lysate and incubate to allow the antibody to bind to its target.

Complex Capture: Add protein A/G-conjugated beads to the lysate. The beads will bind to the

antibody, thus capturing the entire protein complex.
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Washing: Wash the beads several times to remove non-specifically bound proteins.

Elution and Analysis: Elute the protein complex from the beads. Analyze the eluted proteins

by Western blotting using an antibody against the other protein of interest (the "prey," e.g.,

CLOCK) to confirm its presence in the complex.

CRY1 Signaling Pathway in the Circadian Clock
CRY1 is a key negative regulator in the core transcriptional-translational feedback loop of the

mammalian circadian clock.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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